1-(Oxetan-3-yl)piperazine hemioxalate

Description

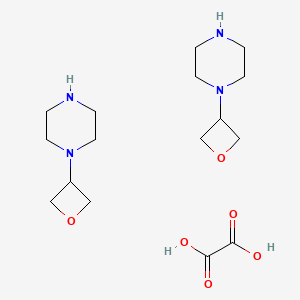

1-(Oxetan-3-yl)piperazine hemioxalate (CAS: 1523571-19-8) is a piperazine derivative with an oxetan-3-yl substituent and a hemioxalate salt form. Its molecular formula is C₁₆H₃₀N₄O₆, with a molecular weight of 374.43 g/mol . Hemioxalate salt formation improves crystallinity and bioavailability, making it suitable for pharmaceutical applications . This compound is cataloged as a protein degrader building block, indicating its utility in medicinal chemistry .

Properties

IUPAC Name |

oxalic acid;1-(oxetan-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H14N2O.C2H2O4/c2*1-3-9(4-2-8-1)7-5-10-6-7;3-1(4)2(5)6/h2*7-8H,1-6H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJSJNFGIBAYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2COC2.C1CN(CCN1)C2COC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The preparation of 1-(oxetan-3-yl)piperazine hemioxalate generally involves two main steps:

- Synthesis of 1-(oxetan-3-yl)piperazine as the free base.

- Formation of the hemioxalate salt by reaction with oxalic acid in the appropriate stoichiometric ratio.

The key synthetic challenge is the efficient formation of the 1-(oxetan-3-yl)piperazine intermediate, which can be subsequently converted into the hemioxalate salt.

Preparation of 1-(Oxetan-3-yl)piperazine

The core intermediate, 1-(oxetan-3-yl)piperazine, is typically prepared via nucleophilic substitution reactions involving piperazine and oxetane derivatives. Two notable methods reported in the literature and patent examples include:

| Method | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Method A: Nucleophilic substitution with 1-fluoro-2-methoxy-4-nitrobenzene | - 1-(oxetan-3-yl)piperazine (8.00 g, 56.26 mmol) - 1-fluoro-2-methoxy-4-nitrobenzene (9.63 g, 56.26 mmol) - Potassium carbonate (K2CO3) (38.88 g, 281.29 mmol) - Solvent: N-methyl-2-pyrrolidone (NMP) (100 mL) - Temperature: 100°C - Atmosphere: Inert (nitrogen) - Time: Overnight |

The reaction mixture is worked up by aqueous extraction and purified by silica gel chromatography using methanol:methylene chloride (5:95) as eluent. Yellow solids obtained as product. |

| Method B: Nucleophilic substitution in N,N-dimethylformamide (DMF) | - 1-fluoro-2-methoxy-4-nitrobenzene (1.0 g, 5.8 mmol) - 1-(oxetan-3-yl)piperazine (0.91 g, 6.4 mmol) - Potassium carbonate (1.6 g, 12 mmol) - Solvent: DMF (9 mL) - Temperature: 100°C - Time: 16 hours |

After reaction, mixture is cooled, extracted with ethyl acetate and washed with water and brine. The product is isolated after drying and concentration. LCMS confirms product mass (m/z 294.2 [M+H]+). |

These methods utilize potassium carbonate as a base to deprotonate the piperazine nitrogen, facilitating nucleophilic attack on the substituted aromatic fluorine. The use of polar aprotic solvents such as NMP or DMF allows for high solubility of reagents and efficient reaction progress at elevated temperatures.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield/Notes |

|---|---|---|---|---|---|

| Synthesis of 1-(oxetan-3-yl)piperazine via nucleophilic substitution | 1-fluoro-2-methoxy-4-nitrobenzene, K2CO3 | NMP or DMF | 100°C | 16-24 hours | High yield; purified by column chromatography |

| Formation of hemioxalate salt | 1-(oxetan-3-yl)piperazine + oxalic acid (2:1) | Ethanol or water | Ambient | Several hours | Precipitation/crystallization; isolated by filtration |

Research Findings and Considerations

- The use of potassium carbonate as a mild base is preferred to avoid degradation of the oxetane ring, which is sensitive to strong bases and harsh conditions.

- NMP and DMF solvents enable high reaction rates and solubility but require careful handling due to toxicity and environmental concerns.

- The nucleophilic aromatic substitution strategy is effective for introducing the oxetane-substituted piperazine moiety onto aromatic systems, which may be relevant for further derivatization.

- The hemioxalate salt form improves handling safety and stability, which is critical for pharmaceutical applications.

Chemical Reactions Analysis

1-(Oxetan-3-yl)piperazine hemioxalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process may lead to the formation of oxetane derivatives with different functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced piperazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of substituted piperazine derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce alkylated or acylated piperazine derivatives .

Scientific Research Applications

Pharmaceutical Development

1-(Oxetan-3-yl)piperazine hemioxalate has been identified as a promising lead compound in drug discovery. Its structural characteristics suggest potential interactions with biological targets, making it suitable for the development of therapeutics aimed at various diseases.

- Biological Activity : Preliminary studies indicate that this compound may exhibit significant biological activity, which could be harnessed in the development of new pharmacological agents. For instance, its piperazine moiety is often associated with various pharmacological effects, including anti-anxiety and antidepressant activities.

- Targeted Drug Delivery : The oxetane ring in its structure may provide advantages in drug delivery systems, potentially enhancing the solubility and bioavailability of therapeutic agents .

Material Science

The unique chemical properties of this compound make it a candidate for applications in material science:

- Polymer Chemistry : Its ability to participate in polymerization reactions suggests potential applications in creating novel polymers with specific properties. These polymers could be utilized in coatings, adhesives, and other materials requiring tailored mechanical or thermal characteristics .

Research Tool in Biological Studies

This compound can serve as a valuable research tool in biological studies:

- Mechanistic Studies : The compound's interactions with various biological systems can be studied to elucidate mechanisms of action for related compounds. This could involve investigating its effects on cellular signaling pathways or its role as an inhibitor or modulator of specific enzymes .

- Toxicology Studies : Given the compound's potential biological activity, it can be used to assess toxicity profiles and safety margins for related chemical entities. Understanding its metabolic pathways and toxicological effects is crucial for evaluating the safety of compounds in drug development .

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-yl)piperazine hemioxalate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with receptors or enzymes, modulating their activity. The oxetane moiety may also play a role in the compound’s biological activity by influencing its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse pharmacological activities depending on substituents and salt forms. Below is a detailed comparison of 1-(Oxetan-3-yl)piperazine hemioxalate with key analogues:

Table 1: Comparison of this compound and Related Compounds

Key Structural and Functional Differences

Substituent Effects

- Aromatic vs. Oxetane Groups : Unlike TFMPP or BZP, which have aromatic substituents, the oxetane group in 1-(Oxetan-3-yl)piperazine introduces a compact, oxygen-containing ring. This may reduce π-π stacking interactions but improve aqueous solubility and metabolic stability .

- Salt Forms : Hemioxalate salts (as in the target compound) are less common than hydrochlorides (e.g., 1-(Oxetan-3-yl)piperazine hydrochloride ). Salts influence solubility and crystallization; oxalates may enhance thermal stability .

Biological Activity

1-(Oxetan-3-yl)piperazine hemioxalate is a chemical compound with the molecular formula and a molecular weight of 374.44 g/mol. This compound is gaining attention in the field of medicinal chemistry due to its potential biological activities, particularly in drug development and therapeutic applications.

The compound's structural features include a piperazine ring and an oxetane moiety, which contribute to its unique chemical behavior and biological interactions. The hemioxalate form indicates that it is a salt derived from oxalic acid, which may enhance its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 374.44 g/mol |

| CAS Number | 1523571-19-8 |

| Solubility | Varies by solvent |

| Storage Conditions | Store at RT, away from moisture |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperazine ring can modulate the activity of neurotransmitter receptors, while the oxetane moiety may influence binding affinity and specificity towards these targets. Research indicates that this compound may affect cellular signaling pathways, leading to potential therapeutic effects.

Case Studies

Research has explored the efficacy of this compound in various contexts:

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Potential effectiveness against pathogens | |

| Neuropharmacological | Modulation of neurotransmitter receptors | |

| Anticancer | Inhibition of tumor growth |

Medicinal Chemistry

This compound serves as a valuable intermediate in drug design and synthesis. Its unique structure allows for modifications that can lead to new therapeutic agents targeting specific diseases.

Industrial Applications

In addition to its medicinal uses, this compound is explored for its potential in producing specialty chemicals and materials, leveraging its unique chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.